(R)-1-Nitro-2-(2-thienyl)propane
Description
Structure
3D Structure
Properties
CAS No. |
799812-12-7 |
|---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-[(2R)-1-nitropropan-2-yl]thiophene |
InChI |
InChI=1S/C7H9NO2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3/t6-/m1/s1 |
InChI Key |
PLUPFVWFZMYUAJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C[N+](=O)[O-])C1=CC=CS1 |
Canonical SMILES |
CC(C[N+](=O)[O-])C1=CC=CS1 |
Origin of Product |
United States |
Advanced Methodologies for the Enantioselective Synthesis of R 1 Nitro 2 2 Thienyl Propane
Asymmetric Michael Addition Strategies for Nitroalkanes and Thiophene-Derived Substrates
The conjugate addition of a nitroalkane to a thiophene-derived Michael acceptor represents a direct and efficient route to the target compound. The key challenge lies in controlling the stereochemistry of the newly formed chiral center. Both organocatalytic and metal-catalyzed approaches have been extensively developed to address this challenge, providing high levels of enantioselectivity for a wide range of substrates. rsc.orgnih.gov
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. mdpi.comnih.gov These catalysts are often metal-free, less sensitive to air and moisture, and offer unique activation modes compared to traditional metal catalysts.
Chiral amines, particularly those derived from proline or 1,2-diamines, are effective catalysts for the asymmetric conjugate addition of nucleophiles to α,β-unsaturated electrophiles. mdpi.comrsc.org The primary mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the catalyst with a carbonyl compound. However, in the context of adding a simple nitroalkane like nitroethane to a substrate such as a substituted 2-vinylthiophene, the chiral amine can act as a Brønsted base to deprotonate the nitroalkane, generating a chiral ion pair with the resulting nitronate. The chiral environment created by the protonated amine then directs the facial attack of the nitronate onto the thiophene-derived acceptor.
Alternatively, if the nucleophile is an aldehyde, the chiral secondary amine catalyst forms an enamine, which then attacks the electrophile (e.g., (E)-2-(2-nitroprop-1-en-1-yl)thiophene). The stereoselectivity is governed by the catalyst's structure, which effectively shields one face of the enamine, directing the electrophile to the opposite face. nih.gov Pyrrolidine-based catalysts have been shown to be broadly applicable for asymmetric conjugate additions via enamine activation. rsc.org
Table 1: Representative Chiral Amine Catalysts in Asymmetric Michael Additions This table presents data for analogous reactions to illustrate the effectiveness of the catalytic approach.
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) |
|---|---|---|---|---|
| (S)-Proline | Propanal | trans-β-Nitrostyrene | 95 | 96 |
| (S)-Diphenylprolinol silyl (B83357) ether | Propanal | trans-β-Nitrostyrene | 97 | 99 |
Hydrogen-bond (H-bond) catalysis is a powerful strategy in asymmetric synthesis that relies on non-covalent interactions to activate substrates and control stereoselectivity. nih.govprinceton.edu Chiral thiourea (B124793) derivatives are prominent examples of H-bond donors. rsc.org In the synthesis of (R)-1-nitro-2-(2-thienyl)propane, a bifunctional thiourea catalyst, often derived from a chiral scaffold like an amino acid or a Cinchona alkaloid, can activate both the nucleophile and the electrophile simultaneously. mdpi.com
The thiourea moiety's N-H protons form hydrogen bonds with the oxygen atoms of the nitro group on the electrophile (e.g., a nitrostyrene-type precursor), increasing its electrophilicity and locking it into a specific conformation. mdpi.comresearchgate.net Simultaneously, a basic site on the catalyst (e.g., a tertiary amine) deprotonates the nitroalkane, forming a nitronate. The resulting ion pair is held in close proximity within a highly organized, chiral transition state, facilitating a highly stereoselective C-C bond formation. rsc.orgmdpi.com This dual activation mechanism is crucial for achieving high yields and enantioselectivities. researchgate.net
Table 2: Performance of Chiral Thiourea Catalysts in Asymmetric Michael Additions of Nitroalkanes This table presents data for analogous reactions to illustrate the effectiveness of the catalytic approach.
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) |
|---|---|---|---|---|
| Takemoto Catalyst | Nitromethane | N-Cinnamoyl-2-oxazolidinone | 95 | 93 |
| Cinchona-derived Thiourea | Nitromethane | Chalcone | 94 | 95 |
Phase-transfer catalysis (PTC) is a valuable methodology for reactions involving reactants that are soluble in two immiscible phases, typically an aqueous and an organic phase. In the context of synthesizing this compound, the nitroalkane can be deprotonated by an aqueous base (e.g., NaOH), while the thiophene (B33073) substrate remains in the organic solvent.
A chiral phase-transfer catalyst, commonly a quaternary ammonium salt derived from Cinchona alkaloids, facilitates the transfer of the nitronate anion from the aqueous phase to the organic phase. researchgate.net Within the organic phase, the nitronate forms a tight, chiral ion pair with the catalyst. This chiral complex then reacts with the Michael acceptor. The steric and electronic properties of the catalyst dictate the facial selectivity of the addition, leading to the formation of the product with high enantiomeric excess. nih.gov Bifunctional PTC catalysts that incorporate a hydrogen-bond donating group, such as a urea moiety, can further enhance enantioselectivity by creating additional organizing interactions in the transition state.
Table 3: Application of Chiral Phase-Transfer Catalysts in Asymmetric Michael Additions This table presents data for analogous reactions to illustrate the effectiveness of the catalytic approach.
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-Benzylquininium chloride | Nitromethane | N-Boc-α-amido sulfone | 85-95 | 80-92 |
| Cinchona-derived Quaternary Ammonium Salt | 2-Bromomalonate ester | 4-Nitro-5-styrylisoxazole | >90 | up to 96 |
Metal-catalyzed reactions offer a complementary approach to organocatalysis, often providing high catalytic activity and unique reactivity profiles. Chiral metal-ligand complexes are widely used to orchestrate enantioselective transformations. rsc.org
In this approach, a chiral Lewis acid, formed from a metal salt (e.g., Ni(II), Cu(II), Hf(IV)) and a chiral ligand, coordinates to the Michael acceptor. nih.govscispace.com For the synthesis of this compound, the Lewis acid would coordinate to the electrophilic substrate, such as a thiophene-containing enone or nitroalkene. This coordination enhances the electrophilicity of the β-carbon, accelerating the nucleophilic attack by the nitroalkane.
The chiral ligand creates a sterically defined pocket around the metal center. researchgate.net This chiral environment forces the substrate to adopt a specific orientation, exposing one of its prochiral faces to the incoming nucleophile. nih.gov A "catalytic double activation" method can also be employed, where a chiral Lewis acid activates the electrophile while an achiral amine base activates the nitromethane nucleophile, leading to excellent enantioselectivities. nih.govresearchgate.net This strategy has proven effective for the synthesis of a variety of γ-nitro carbonyl compounds. researchgate.net
Table 4: Chiral Lewis Acid Systems in Asymmetric Conjugate Addition of Nitroalkanes This table presents data for analogous reactions to illustrate the effectiveness of the catalytic approach.
| Metal/Ligand System | Nucleophile | Electrophile | Yield (%) | ee (%) |
|---|---|---|---|---|
| Ni(ClO₄)₂ / DBFOX-Ph | Nitromethane | 1-(2-Alkenoyl)-3,5-dimethylpyrazole | >90 | up to 98 |
| Hf(OTf)₄ / Chiral diamine ligand | Thiol | 3-(2-Alkenoyl)-2-oxazolidinone | >95 | up to 99 |
Metal-Catalyzed Asymmetric Conjugate Addition
Transition Metal Catalysis with Chiral Ligands
Transition metal-catalyzed reactions represent a cornerstone of modern asymmetric synthesis, providing powerful tools for the construction of chiral molecules. mdpi.com In the context of synthesizing chiral nitroalkanes, transition metal complexes featuring chiral ligands create a stereochemically defined environment around the metal center, enabling high levels of enantiocontrol. mdpi.com Metals such as rhodium, palladium, and iridium are frequently employed in these catalytic systems. nih.govrsc.org
The efficacy of these catalysts is profoundly dependent on the structure of the chiral ligand. A variety of ligand classes have been developed, including those with central, axial, or planar chirality, to induce high enantioselectivity in catalytic transformations. scilit.com For instance, chiral cyclopentadienyl (Cp) ligands have been successfully used in rhodium-catalyzed C-H functionalization to create a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com Similarly, P,N-ligands, which contain both phosphorus and nitrogen donor atoms, have been applied in copper-catalyzed enantioselective alkyne additions to nitrones, demonstrating the versatility of ligand design in achieving high selectivity for various C-C bond-forming reactions. nih.gov The development of new chiral catalyst systems, such as Iridium complexes with novel chiral phosphorus ligands like (R,R)-f-spiroPhos, has enabled highly efficient enantioselective hydrogenation of β-acylamino nitroolefins, providing direct access to chiral β-amino nitroalkanes with excellent enantioselectivities (up to >99.9% ee). rsc.org
The modular design of these ligands allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific substrate. nih.govscilit.com This tailored approach is crucial for developing efficient catalytic systems for the synthesis of specific targets like this compound.
| Metal | Chiral Ligand Type | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | Chiral Cyclopentadienyl (Cp) | C-H Functionalization | Ligand constructs a chiral environment around the metal center. mdpi.com | mdpi.com |
| Copper (Cu) | Axially Chiral Imidazole-based P,N-Ligands | Alkyne Addition to Nitrones | Tunable ligand structure overcomes challenges in reactivity and selectivity. nih.gov | nih.gov |
| Iridium (Ir) | (R,R)-f-spiroPhos | Asymmetric Hydrogenation | Provides access to chiral β-amino nitroalkanes with >99.9% ee. rsc.org | rsc.org |
| Palladium (Pd) | Chiral P,S-Ligands | Allylic Alkylation | Versatile ligands with tunable electronic and steric properties. scilit.com | scilit.com |
Biocatalytic Approaches to Chiral Nitroalkane Formation
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiopure compounds. researchgate.net Enzymes operate under mild reaction conditions and often exhibit exceptional levels of stereoselectivity, making them ideal catalysts for producing chiral building blocks like β-nitroalcohols, which are direct precursors to chiral nitroalkanes. researchgate.netresearchgate.netnih.gov
Several biocatalytic strategies have been developed for the asymmetric synthesis of β-nitroalcohol stereoisomers, including kinetic resolution, the direct enzyme-catalyzed Henry (nitroaldol) reaction, and the asymmetric reduction of α-nitroketones. researchgate.netnih.govmdpi.com Hydroxynitrile lyases (HNLs) have been shown to catalyze the C-C bond formation between aldehydes and nitroalkanes. researchgate.net For example, the HNL from Arabidopsis thaliana (AtHNL) can catalyze the reaction between benzaldehyde and nitromethane, producing (R)-2-nitro-1-phenylethanol with high enantiomeric excess (ee). researchgate.net
Another significant approach is the enantioselective reduction of α-nitroketones mediated by alcohol dehydrogenases (ADHs). mdpi.com Specific ADHs can produce either the (S) or (R)-enantiomer of the corresponding nitroalcohol with high conversions and excellent enantioselectivity (often >92% ee). mdpi.com Furthermore, chemoenzymatic cascades, which combine organocatalysis with biocatalysis in a one-pot process, offer an efficient route to chiral γ-nitro alcohols with excellent diastereomeric and enantiomeric ratios. nih.gov
| Enzyme Type | Strategy | Substrate Example | Product Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Hydroxynitrile Lyase (HNL) | Enantioselective Henry Reaction | Benzaldehyde, Nitromethane | (R)-2-nitro-1-phenylethanol | 91% | researchgate.net |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | α-Nitroketones | (R)- or (S)-β-Nitroalcohols | 92-99% | mdpi.com |
| Ketoreductase (KRED) | Chemoenzymatic Cascade | α,β-Unsaturated Ketones | Chiral γ-Nitro Alcohols | >97:3 er | nih.gov |
Stereodivergent Synthesis of Enantiomeric Forms of 1-Nitro-2-(2-thienyl)propane
Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. This strategy is highly valuable as it allows for the selective formation of either (R)- or (S)-enantiomers of a target molecule, such as 1-Nitro-2-(2-thienyl)propane.
A powerful example of this approach is catalyst-controlled stereodivergent polymerization, where different catalysts can produce polymers with distinct stereochemistries from a single chiral monomer source. nih.gov For instance, a metal-catalyzed coordination-insertion polymerization can proceed with retention of configuration, while an anionic polymerization catalyzed by an organic base can lead to inversion of configuration. nih.gov This principle can be applied to the synthesis of small molecules. By choosing a catalyst system that favors a specific reaction pathway, one can direct the formation of a desired enantiomer.
In the context of nitroalkane synthesis, this can be achieved through several means. One method involves using enantiocomplementary catalysts. For example, in an organocatalyzed conjugate addition, employing the (R,R)-enantiomer of a chiral thiourea catalyst can lead to one product diastereomer, while the (S,S)-enantiomer yields the other, both with high stereoselectivity. nih.gov Similarly, enantiocomplementary enzymes, such as specific ketoreductases (KREDs), can be selected to reduce a prochiral ketone to furnish either the (R)- or (S)-alcohol, demonstrating that biocatalytic reduction can be fully stereoselective. nih.gov This catalyst-based control is fundamental to achieving a truly stereodivergent synthesis, enabling the production of both enantiomeric forms of 1-Nitro-2-(2-thienyl)propane.
Optimization of Reaction Parameters for Enhanced Enantioselectivity and Yield
Achieving optimal results in asymmetric synthesis requires careful optimization of various reaction parameters. Factors such as solvent, temperature, concentration, catalyst loading, and ligand structure can have a profound impact on the yield and enantioselectivity of a transformation.
Solvent Effects on Stereochemical Outcome
The choice of solvent can significantly influence the stereochemical outcome of a reaction. uva.es Solvents can affect the stability of transition states and intermediates, thereby altering both the rate and selectivity of the reaction. For instance, in the Henry reaction, the reaction proceeds more slowly in water than in dimethyl sulfoxide (DMSO). nih.gov The solvent's ability to form hydrogen bonds can stabilize or destabilize transition states, directly impacting the energy difference between diastereomeric pathways. nih.gov
In some catalytic systems, the solvent mixture is a critical parameter. For example, in an enantioselective alkynylation reaction, changing the solvent ratio from a 2:1 mixture of CH₂Cl₂:toluene to a 1:2 mixture resulted in a decrease in both yield and enantiocontrol. uva.es Therefore, systematic screening of solvents with varying polarities and coordinating abilities is a crucial step in optimizing any asymmetric transformation.
Temperature and Concentration Dependencies in Asymmetric Transformations
Temperature is a critical parameter that often presents a trade-off between reaction rate and enantioselectivity. Generally, lower temperatures are favored for achieving higher enantiomeric excess (ee), as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. In one study, lowering the reaction temperature from 30 °C to 5 °C increased the ee from 87% to 90%. researchgate.net Conversely, an attempt to accelerate a reaction by increasing the temperature to 40 °C resulted in a drop in stereoselectivity. nih.gov
Reactant concentration can also play a role. While investigating the influence of nitromethane loading, it was observed that lower equivalents had no effect on stereoselectivity, but did impact the yield. nih.gov Similarly, reducing the amount of an alkynylzinc reagent led to a considerable decrease in both chemical yield and enantioselectivity. uva.es This highlights the need to carefully balance reactant concentrations to maximize product formation without compromising stereochemical control.
Catalyst Loading and Ligand Design in Enantioselective Processes
The efficiency and selectivity of a catalytic process are directly linked to catalyst loading and ligand design. Reducing the catalyst or ligand loading can be economically desirable but may negatively affect the reaction's performance. For example, decreasing the loading of a chiral ligand from 20 mol% to 10 mol% resulted in a significant drop in both yield and enantioselectivity. uva.es In another case, lower catalyst loadings led to a slight decrease in yield, although the high stereoselectivity was maintained. nih.gov
Ligand design is arguably the most critical factor in developing a successful enantioselective catalyst. The ligand's structure dictates the chiral environment of the catalyst's active site. mdpi.comresearchgate.net The development of modular ligands, whose steric and electronic properties can be systematically varied, is an effective strategy for optimizing catalysts for specific reactions. scilit.com By screening a library of ligands, researchers can identify the optimal structure that provides the best balance of reactivity and enantioselectivity. For instance, in the enantioselective alkynylation of ketimines, screening several chiral ligands revealed that one particular structure afforded the product with excellent enantioselectivity (99:1 er) and a high yield (92%), while other ligands gave inferior results. uva.es
| Parameter Varied | Change | Observed Effect | Reference |
|---|---|---|---|
| Temperature | Decreased from 30 °C to 5 °C | Enantiomeric excess (ee) increased from 87% to 90%. | researchgate.net |
| Temperature | Increased to 40 °C | Drop in stereoselectivity (er from >99:1 to 96:4). | nih.gov |
| Solvent | Changed CH₂Cl₂:toluene ratio from 2:1 to 1:2 | Decreased yield and enantiocontrol. | uva.es |
| Catalyst Loading | Decreased | Slight decrease in yield, no reduction in stereoselectivity. | nih.gov |
| Ligand Loading | Reduced to 10 mol% | Considerable decrease in chemical yield and enantioselectivity. | uva.es |
Precursor Design and Synthesis for Enantioselective Pathways Leading to this compound
The successful enantioselective synthesis of this compound hinges on the strategic design and efficient preparation of key precursors. These precursors must possess the required functionality to participate in stereocontrolled carbon-carbon bond-forming reactions. The two primary classes of precursors explored in this context are nitroalkenes, which serve as electrophilic partners, and thiophene-derived nucleophiles or electrophiles, which introduce the thiophene moiety.
A crucial precursor for the synthesis of the target molecule is the nitroalkene, 2-(2-nitrovinyl)thiophene. This compound is typically synthesized via a Henry condensation reaction, also known as a nitroaldol reaction, between 2-thiophenecarboxaldehyde and nitromethane. organic-chemistry.org This reaction is a base-catalyzed carbon-carbon bond-forming process that initially yields a β-nitro alcohol, which can then be dehydrated to the corresponding nitroalkene. organic-chemistry.org
The general procedure involves reacting 2-thiophenecarboxaldehyde with nitromethane in the presence of a base. google.com Common bases employed for this transformation include alkali metal hydroxides, such as sodium hydroxide (NaOH). google.com The reaction is typically carried out in a lower alkanol solvent, for instance, methanol, at reduced temperatures, often between 0°C and 5°C, to control the reaction rate and minimize side reactions. google.com Following the condensation, the intermediate β-nitro alcohol is often not isolated but is directly dehydrated by neutralizing the basic reaction mixture with an acid, such as hydrochloric acid (HCl), which leads to the precipitation of the desired 2-(2-nitrovinyl)thiophene as a yellow solid. google.com
The choice of base, solvent, and temperature can significantly influence the yield and purity of the final product. While the classical Henry reaction provides a straightforward route to 2-(2-nitrovinyl)thiophene, contemporary research often focuses on developing more efficient and environmentally benign catalytic systems. scirp.org
Table 1: Synthesis of 2-(2-Nitrovinyl)thiophene via Henry Condensation
| Reactants | Base | Solvent | Temperature (°C) | Notes |
| 2-Thiophenecarboxaldehyde, Nitromethane | Sodium Hydroxide (NaOH) | Methanol | 0 - 5 | The reaction mixture is neutralized with hydrochloric acid (HCl) to facilitate the dehydration of the intermediate and precipitate the product. google.com |
| Aromatic Aldehydes, Nitromethane | Various solid bases (e.g., hydrotalcites) | Solvent-free or various solvents | 50 - 60 | Demonstrates the use of heterogeneous catalysts for a greener protocol. scirp.org |
| 3,4-Dimethoxybenzaldehyde, Nitromethane | Ammonium Acetate | Acetic Acid | Reflux | A variation of the Henry reaction conditions, although not specific to thiophene, it showcases alternative reagents. youtube.com |
The introduction of the thiophene ring in a stereocontrolled manner often necessitates the use of pre-functionalized thiophene derivatives that can act as either nucleophiles or electrophiles. The generation of thiophene-based nucleophiles, particularly organometallic reagents, is a well-established and versatile strategy.
Thiophene-Derived Nucleophiles:
Organolithium and Grignard reagents are the most common classes of thiophene-derived nucleophiles. slideshare.netwikipedia.orgyoutube.com These highly reactive species are capable of attacking a wide range of electrophiles, enabling the formation of new carbon-carbon bonds.
Organolithium Reagents: Thiophene can be directly lithiated at the 2-position by treatment with a strong base such as n-butyllithium (n-BuLi). This deprotonation occurs readily due to the acidity of the proton at the C2 position, which is influenced by the adjacent sulfur atom. The resulting 2-lithiothiophene is a potent nucleophile. youtube.comacs.org
Grignard Reagents: Thienyl Grignard reagents are typically prepared by the reaction of a halothiophene (e.g., 2-bromothiophene or 2-iodothiophene) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.orgyoutube.comyoutube.com The resulting organomagnesium halide (e.g., 2-thienylmagnesium bromide) is a powerful nucleophile that readily reacts with electrophilic partners. ochemacademy.comleah4sci.com
These thiophene-based nucleophiles can then be reacted with suitable electrophiles in asymmetric addition reactions. For instance, in the context of synthesizing this compound, a chiral electrophile containing the nitropropane moiety could be employed.
Thiophene-Derived Electrophiles:
While less common for the direct construction of the target molecule's backbone in an asymmetric fashion, thiophene derivatives can also be functionalized to act as electrophiles. For example, 2-halothiophenes can participate in cross-coupling reactions, such as the Suzuki or Stille couplings, where they react with organoboron or organotin nucleophiles, respectively. researchgate.net Furthermore, 2-thiophenecarboxaldehyde itself can act as an electrophile, as seen in the Henry reaction discussed previously. google.com
Table 2: Generation of Thiophene-Derived Nucleophiles
| Reagent Type | Starting Material | Reagents and Conditions | Product |
| Organolithium | Thiophene | n-Butyllithium (n-BuLi) in an ethereal solvent | 2-Lithiothiophene youtube.comacs.org |
| Grignard Reagent | 2-Bromothiophene | Magnesium (Mg) metal in dry diethyl ether or THF | 2-Thienylmagnesium bromide wikipedia.orgyoutube.comyoutube.com |
| Grignard Reagent | 2-Iodothiophene | Magnesium (Mg) metal in dry diethyl ether or THF | 2-Thienylmagnesium iodide wikipedia.orgyoutube.comyoutube.com |
Chemical Reactivity and Stereoselective Transformations of R 1 Nitro 2 2 Thienyl Propane
Transformations Involving the Nitro Group
The nitro group is a versatile functional group, capable of undergoing reduction to various oxidation states, conversion into a carbonyl group, or complete removal.
The reduction of a nitro group is a fundamental transformation, providing a common route to amines. The reaction proceeds through intermediate species such as nitroso compounds and hydroxylamines. By carefully selecting the reducing agent and reaction conditions, it is often possible to isolate the hydroxylamine, although the fully reduced amine is the more common product. For aliphatic nitro compounds, catalytic hydrogenation and dissolving metal reductions are the most prevalent methods.
Common methods for the reduction of nitroalkanes include:
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas.
Metal-based reductions using reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl). nih.gov
Hydride reagents, although they are more commonly used for reducing nitroalkenes.
The expected product from the complete reduction of (R)-1-nitro-2-(2-thienyl)propane is (R)-2-(2-thienyl)propan-1-amine.
Table 1: General Reagents for Nitro Group Reduction
| Reagent System | Expected Product |
|---|---|
| H₂, Pd/C | (R)-2-(2-thienyl)propan-1-amine |
| Fe, HCl | (R)-2-(2-thienyl)propan-1-amine |
| Zn, HCl | (R)-2-(2-thienyl)propan-1-amine |
| PtO₂ (Adam's catalyst), H₂ | (R)-2-(2-thienyl)propan-1-amine |
| Raney Ni, H₂ | (R)-2-(2-thienyl)propan-1-amine |
A critical aspect of transforming this compound is the fate of the stereocenter at C2. Since the reduction of the nitro group at C1 does not involve breaking any bonds directly attached to the chiral C2 center, the reaction is expected to proceed with retention of configuration. Therefore, the reduction of the (R)-enantiomer of the nitro compound should yield the corresponding (R)-enantiomer of the amine, (R)-2-(2-thienyl)propan-1-amine. This preservation of stereochemistry is crucial for the synthesis of enantiomerically pure compounds. While methods for the catalytic asymmetric C-alkylation of nitroalkanes are being developed to create such stereocenters, their subsequent reduction typically preserves the existing chirality. nih.gov
Reductive cyclization reactions involve the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. For this compound, a hypothetical reductive cyclization could occur between the newly formed amino group and the adjacent thiophene (B33073) ring. Such reactions, often mediated by reagents like triethyl phosphite (B83602) (the Cadogan reaction) or transition metal catalysts, typically involve the cyclization of a nitroarene onto a tethered group. researchgate.netresearchgate.net
In this specific case, the reduction of the nitro group could be followed by an intramolecular electrophilic attack of the amine onto the thiophene ring. However, this is not a typical electrophilic aromatic substitution and would likely require activation of the thiophene ring or specific catalytic conditions. A more plausible pathway might involve the formation of a nitroso intermediate which could then engage in an intramolecular cyclization. For instance, titanium(III)-mediated reductive cyclizations are known to proceed through nitroso intermediates that can react with ortho-alkenyl substituents. nih.gov While no specific examples for this compound are documented, a potential reaction could lead to the formation of a fused thieno[3,2-b]pyrrole derivative.
The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. google.comresearchgate.net The reaction requires the formation of a nitronate salt by treating the nitroalkane with a base. Subsequent hydrolysis of this salt with a strong mineral acid (pH < 1) yields the carbonyl compound and nitrous oxide. nih.gov
Since this compound is a primary nitroalkane, it is expected to yield 2-(2-thienyl)propanal under Nef reaction conditions.
The general mechanism involves:
Deprotonation at the carbon bearing the nitro group (the α-carbon) using a base (e.g., sodium hydroxide) to form a nitronate salt.
Protonation of the nitronate salt in strong acid to form a nitronic acid.
Further protonation and subsequent nucleophilic attack by water leads to an unstable intermediate that eliminates nitroxyl (B88944) (HNO), which dimerizes and decomposes to N₂O and water, to give the final carbonyl compound.
Various modified procedures have been developed to improve yields and avoid the harsh acidic conditions of the classic Nef reaction, including oxidative and reductive methods. nih.gov
Table 2: Nef Reaction and Related Conversions
| Reaction Type | Reagent System | Expected Product |
|---|---|---|
| Classic Nef | 1. NaOH 2. H₂SO₄ (aq) | 2-(2-thienyl)propanal |
| Oxidative Nef | 1. Base 2. Oxone® or KMnO₄ | 2-(2-thienyl)propanal |
Denitration involves the complete removal of the nitro group and its replacement with a hydrogen atom. For this compound, this transformation would yield 2-(2-thienyl)propane. Denitration of aliphatic nitro compounds can be achieved under various conditions, most commonly involving radical intermediates.
A standard method for reductive denitration involves treatment with tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). Transition-metal-catalyzed denitrative coupling reactions have also been developed, primarily for nitroarenes, where the C–NO₂ bond is cleaved and replaced. While less common for simple nitroalkanes, certain palladium-catalyzed reductive denitrations using mild reductants like propan-2-ol have been reported for nitroarenes and could potentially be adapted.
Reduction of the Nitro Group to Chiral Amines or Hydroxylamines
Reactions at the Thiophene Moiety of this compound
The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). Its reactivity is generally greater than that of benzene (B151609). In a 2-substituted thiophene, the position of further substitution is directed by the nature of the existing substituent. The 1-nitropropan-2-yl group is electron-withdrawing due to the electronegativity of the nitro group. Electron-withdrawing groups on a thiophene ring are deactivating but typically direct incoming electrophiles to the C5 position, which is the other α-position relative to the sulfur atom.
Therefore, this compound is expected to undergo electrophilic substitution primarily at the C5 position of the thiophene ring.
Table 3: Expected Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Halogenation | Br₂, acetic acid | (R)-1-Nitro-2-(5-bromo-2-thienyl)propane |
| N-Chlorosuccinimide (NCS) | (R)-1-Nitro-2-(5-chloro-2-thienyl)propane | |
| Nitration | HNO₃, H₂SO₄ (careful conditions) | (R)-1-Nitro-2-(5-nitro-2-thienyl)propane |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), SnCl₄ | (R)-1-(5-Acetyl-2-thienyl)-2-nitropropane |
It is important to note that the conditions for these reactions must be carefully controlled. The combination of an electron-withdrawing group and strong acidic or oxidizing reagents (as in nitration or sulfonation) can lead to ring decomposition.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is known to be significantly more reactive towards electrophilic aromatic substitution than benzene, a characteristic attributed to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (arenium ion) formed during the reaction. uomustansiriyah.edu.iqpearson.com In 2-substituted thiophenes, such as this compound, the substitution pattern is directed by the nature of the existing substituent.
The 2- (1-nitropropan-2-yl) group on this compound is considered to be an electron-withdrawing group due to the electronegativity of the nitro group. Electron-withdrawing substituents on a thiophene ring generally direct incoming electrophiles to the C4 and C5 positions. uobasrah.edu.iq The C5 position is typically the most reactive site in 2-substituted thiophenes. uomustansiriyah.edu.iquobasrah.edu.iq Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to occur predominantly at the C5 position of the thiophene ring in this compound.
The general mechanism for electrophilic aromatic substitution on the thiophene ring of this compound would proceed via the formation of a resonance-stabilized cationic intermediate, followed by the loss of a proton to restore aromaticity. pearson.com The increased reactivity of the thiophene ring compared to benzene means that these reactions can often be carried out under milder conditions. pearson.com
| Reaction Type | Expected Major Product | Typical Reagents |
| Nitration | (R)-1-Nitro-2-(5-nitro-2-thienyl)propane | HNO₃/H₂SO₄ masterorganicchemistry.com |
| Bromination | (R)-2-(5-Bromo-2-thienyl)-1-nitropropane | N-Bromosuccinimide (NBS) |
| Acylation | (R)-1-Nitro-2-(5-acetyl-2-thienyl)propane | Acetyl chloride/SnCl₄ uobasrah.edu.iq |
This table presents predicted outcomes based on general principles of thiophene reactivity.
Functionalization via Metalation (e.g., lithiation)
Metalation, particularly lithiation, is a powerful tool for the functionalization of thiophene rings. colab.wsrsc.org The reaction involves the deprotonation of a carbon atom on the ring by a strong base, typically an organolithium reagent like n-butyllithium, to form a thienyllithium intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups.
For 2-substituted thiophenes, lithiation most commonly occurs at the C5 position due to its higher acidity. rsc.org In the case of this compound, the directing effect of the sulfur atom would favor lithiation at the C5 position. However, the presence of the acidic proton alpha to the nitro group on the side chain presents a potential complication, as it could also be deprotonated by the strong base. Careful control of reaction conditions, such as low temperatures and the choice of the organolithium reagent, would be crucial to achieve regioselective lithiation on the thiophene ring.
Once the 5-lithio derivative of this compound is formed, it can be quenched with various electrophiles to introduce new substituents.
| Electrophile | Resulting Functional Group at C5 |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Hydroxyalkyl group (-CH(OH)R) |
| Alkyl halides (R-X) | Alkyl group (-R) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
This table illustrates potential functionalizations following the predicted C5-lithiation.
Ring-Opening or Cycloaddition Reactions of Thiophene (if relevant)
While thiophene is generally aromatic and stable, under certain conditions, it can undergo ring-opening or cycloaddition reactions. Desulfurization of thiophenes can be achieved using various reagents, often involving transition metal complexes. rsc.org For instance, reaction with certain low-valent metal reagents can lead to C-S bond activation and potentially ring-expansion or desulfurization. rsc.org However, these are typically harsh conditions that may not be compatible with the nitroalkyl side chain.
Cycloaddition reactions involving the thiophene ring are less common than for less aromatic dienes. Furan, for example, more readily undergoes Diels-Alder reactions. pearson.com For thiophene to act as a diene in a [4+2] cycloaddition, the reaction usually requires forcing conditions or the presence of highly reactive dienophiles. Given the stability of the thiophene ring in this compound, such reactions are not expected to be a primary mode of reactivity under standard synthetic conditions.
Stereochemical Integrity and Epimerization Studies of this compound
The stereocenter at the C2 position of the propane (B168953) chain is a critical feature of this compound. The stability of this chiral center and the ability to perform chemical transformations without affecting its configuration are crucial for its potential applications.
Conditions Affecting Chiral Stability of the Compound
The chiral stability of this compound is primarily influenced by the acidity of the proton at the chiral center (the α-proton to the nitro group). The nitro group is strongly electron-withdrawing, which increases the acidity of this proton. Under basic conditions, this proton can be abstracted to form a planar nitronate anion. Reprotonation of this achiral intermediate can occur from either face, leading to racemization (the formation of a 1:1 mixture of the (R) and (S) enantiomers).
Factors that can lead to epimerization or racemization include:
Presence of a base: Even weak bases can facilitate the deprotonation-reprotonation equilibrium, leading to loss of stereochemical integrity.
Elevated temperatures: Increased thermal energy can promote the rate of epimerization.
Protic solvents: Solvents that can act as proton donors can facilitate the reprotonation of the nitronate intermediate.
Therefore, to maintain the chiral purity of this compound, it is essential to avoid basic conditions and high temperatures. Reactions should ideally be carried out under neutral or acidic conditions at the lowest possible temperature.
Mechanistic Investigations and Elucidation of Reaction Pathways Involving R 1 Nitro 2 2 Thienyl Propane
Detailed Mechanistic Studies of Asymmetric Formation Reactions
The primary route to synthesizing (R)-1-Nitro-2-(2-thienyl)propane involves the asymmetric conjugate addition of a nitroalkane to an electron-poor alkene, a reaction that has been extensively developed using both organocatalytic and metal-based systems. rsc.org The success of these methods hinges on the catalyst's ability to control the facial selectivity of the nucleophilic attack, leading to the desired enantiomer.
In both organocatalyzed and metal-catalyzed reactions, the stereoselectivity-determining step is the formation of the carbon-carbon bond between the nucleophilic nitronate and the electrophilic Michael acceptor. The catalyst's role is to create a chiral environment that favors one of the diastereomeric transition states over the other.
Organocatalytic systems, particularly those employing bifunctional catalysts like chiral thioureas, ureas, or squaramides, have proven highly effective. rsc.org These catalysts operate through a network of non-covalent interactions, primarily hydrogen bonding. For instance, a bifunctional thiourea (B124793) catalyst simultaneously activates the nitroalkane and the Michael acceptor. The thiourea moiety, with its acidic N-H protons, hydrogen bonds to and activates the nitro group, facilitating the formation of the nitronate anion. rsc.org Concurrently, a basic site on the catalyst, such as an amino group, activates the Michael acceptor. rsc.org
The precise arrangement of the catalyst and substrates in the transition state is paramount for high stereocontrol. Bifunctional catalysts, such as those based on thiourea or urea, utilize a hydrogen-bonding network to create a highly ordered transition state. rsc.org The acidic protons of the (thio)urea group interact with the oxygen atoms of the nitro group, while a basic moiety on the catalyst interacts with the Michael acceptor. rsc.org
For example, ureidoaminal-based catalysts can form multiple hydrogen-bonding interactions, leading to a more rigid and predictable transition state assembly. nih.gov This enhanced organization facilitates superior stereocontrol compared to simpler catalyst systems. Plausible transition state models suggest that the nitronate approaches a specific face of the enone, guided by these hydrogen-bonding interactions, which accounts for the observed enantioselectivity. nih.gov The evolution of catalysts from simple primary amines to more complex bifunctional systems like iminophosphorane-based thioureas has significantly improved the efficiency and selectivity of these reactions. rsc.org
Kinetic Profiling of Key Transformations of this compound
Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for elucidating its mechanism. This includes determining the rate law and the activation energy of the reaction.
The rate law for a reaction provides a mathematical relationship between the reaction rate and the concentrations of the reactants. unizin.org It is determined experimentally by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. unizin.orgyoutube.com The general form of a rate law is:
Rate = k[A]^m[B]^n...
The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined by studying the effect of temperature on the reaction rate. libretexts.orgvernier.com The relationship between the rate constant and temperature is described by the Arrhenius equation: libretexts.org
k = Ae^(-Ea/RT)
By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. libretexts.orgyoutube.com
Table 1: Hypothetical Kinetic Data for the Formation of this compound This table presents illustrative data for determining a rate law.
| Experiment | [2-Vinylthiophene] (M) | [Nitromethane] (M) | [Catalyst] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 0.01 | 2.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 0.01 | 5.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 0.01 | 2.5 x 10⁻⁵ |
Table 2: Illustrative Data for Activation Energy Determination This table shows how rate constants might vary with temperature.
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | 1/T (K⁻¹) | ln(k) |
|---|---|---|---|
| 298 | 0.025 | 0.00336 | -3.689 |
| 308 | 0.052 | 0.00325 | -2.957 |
| 318 | 0.105 | 0.00314 | -2.254 |
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. dalalinstitute.com A primary KIE is observed when a bond to an isotopically substituted atom is broken or formed in the rate-determining step. dalalinstitute.com For instance, in the deprotonation of a nitroalkane, replacing the α-hydrogen with deuterium (B1214612) can significantly slow down the reaction rate. royalsocietypublishing.org The magnitude of the KIE (kH/kD) can provide insights into the structure of the transition state. osti.gov For example, a large KIE suggests a symmetric transition state where the proton is equally shared between the carbon acid and the base. royalsocietypublishing.org The study of pH and kinetic isotope effects in enzymes like nitroalkane oxidase has demonstrated that C-H bond cleavage can be the rate-limiting step in the oxidation of nitroalkanes. nih.gov
Identification of Intermediates and Transition States in Relevant Reactions
The direct observation or computational modeling of reaction intermediates and transition states is crucial for a complete mechanistic picture. In the context of the asymmetric synthesis of this compound, the key intermediate is the nitronate anion, formed by the deprotonation of the nitroalkane. The interaction of this intermediate with the catalyst and the Michael acceptor dictates the stereochemical outcome.
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition states of these reactions. These models can reveal the specific non-covalent interactions, such as hydrogen bonds, that stabilize one transition state over another, thus explaining the origin of enantioselectivity. nih.gov For example, calculations can illustrate how a bifunctional catalyst simultaneously binds and orients both the nitronate and the electrophile to favor a specific pathway. nih.gov Spectroscopic techniques can also be used in some cases to detect and characterize transient intermediates in a reaction mixture.
Table 3: Common Compound Names
| Compound Name |
|---|
| This compound |
| 2-Vinylthiophene |
| Nitromethane |
| Thiourea |
| Urea |
| Squaramide |
| Ureidoaminal |
Spectroscopic Monitoring of Reaction Progress
The real-time analysis of a chemical reaction as it proceeds is a powerful tool for understanding its kinetics and identifying transient species. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring of the asymmetric Henry reaction to form this compound would allow for the direct observation of the consumption of starting materials (2-thiophenecarboxaldehyde and nitroethane) and the formation of the product. By integrating the signals corresponding to specific protons or carbons of the reactants and products over time, a kinetic profile of the reaction can be constructed. This data is crucial for determining reaction orders, rate constants, and the influence of the catalyst on the reaction rate.
Furthermore, NMR spectroscopy can provide evidence for the formation of key intermediates. For instance, the deprotonation of nitroethane by a basic catalyst generates a nitronate intermediate. While often transient, under certain conditions, such as low temperatures or the use of specific catalysts, this nitronate species may be observable by NMR, characterized by distinct chemical shifts for the protons and carbons adjacent to the nitro group. The observation and characterization of such an intermediate would provide direct evidence for the proposed reaction mechanism.
| Spectroscopic Technique | Observable Species/Changes | Information Gained |
| In-situ ¹H and ¹³C NMR | Consumption of 2-thiophenecarboxaldehyde and nitroethane, formation of this compound, potential observation of nitronate intermediate. | Reaction kinetics, reaction order, rate constants, structural confirmation of product, direct evidence of intermediates. |
| In-situ FTIR | Decrease in C=O stretch of aldehyde, decrease in N-O stretch of nitroalkane, appearance of O-H stretch of alcohol product. | Real-time monitoring of functional group conversion, overall reaction progress. |
Trapping Experiments for Reactive Intermediates
In many cases, reactive intermediates are too short-lived to be observed directly by spectroscopic methods under normal reaction conditions. In such scenarios, trapping experiments provide an indirect but powerful method for their detection and characterization. This involves introducing a "trapping agent" into the reaction mixture that can react specifically with the intermediate to form a stable, isolable, and characterizable adduct.
Trapping the Nitronate Intermediate: The key intermediate in the Henry reaction is the nitronate anion formed from the deprotonation of the nitroalkane. This nucleophilic species can be trapped by introducing a suitable electrophile into the reaction mixture. For the reaction forming this compound, a common strategy would be to add a strong and reactive electrophile, such as a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or an alkylating agent (e.g., methyl iodide).
If the nitronate is present, it will react with the trapping agent to form a silyl (B83357) nitronate or an α-alkylated nitro compound, respectively. The isolation and spectroscopic characterization (NMR, MS) of this trapped adduct provides compelling evidence for the existence of the nitronate intermediate during the reaction.
Probing for Radical Intermediates: While the Henry reaction is generally considered to proceed through an ionic mechanism, the possibility of single-electron transfer (SET) pathways leading to radical intermediates cannot always be excluded, especially under certain conditions (e.g., with specific metal catalysts). Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and characterizing radical species.
In a typical experiment, the reaction would be conducted in the presence of a spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or phenyl N-tert-butylnitrone (PBN). If radical intermediates are formed, they will be "trapped" by these agents to form more stable nitroxide radicals, which have characteristic EPR spectra. The hyperfine coupling constants obtained from the EPR spectrum can provide information about the structure of the original radical intermediate. The absence of an EPR signal would suggest that a radical pathway is not a significant contributor to the reaction mechanism.
| Intermediate | Trapping Agent | Trapped Product | Analytical Method |
| Nitronate Anion | Silylating agent (e.g., TBDMSCl) | Silyl nitronate | NMR, Mass Spectrometry |
| Nitronate Anion | Alkylating agent (e.g., Methyl Iodide) | α-Alkylated nitro compound | NMR, Mass Spectrometry |
| Radical Species | Spin trap (e.g., DMPO, PBN) | Stable nitroxide radical adduct | EPR Spectroscopy |
Advanced Spectroscopic and Chromatographic Methods for Stereochemical Analysis of R 1 Nitro 2 2 Thienyl Propane
Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is fundamental in the analysis of chiral compounds, quantifying the prevalence of one enantiomer over the other. For (R)-1-nitro-2-(2-thienyl)propane, several chromatographic and spectroscopic methods are employed to achieve accurate and reliable measurements.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for the separation and quantification of the enantiomers of 1-nitro-2-(2-thienyl)propane. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation.
The selection of the CSP and the mobile phase composition are critical for achieving optimal separation (resolution). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, have proven effective. For instance, a Chiralcel OD-H column, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the CSP, has been successfully used. The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.
Typical mobile phases consist of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a polar modifier, like isopropanol (B130326) or ethanol. The ratio of these solvents is adjusted to optimize the retention times and the resolution factor (Rs). A higher concentration of the polar modifier generally leads to shorter retention times. The detection is commonly performed using a UV detector, as the thiophene (B33073) ring in the molecule exhibits strong UV absorbance.
Table 1: Example of Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Typical Retention Time (R-enantiomer) | ~ 12 min |
| Typical Retention Time (S-enantiomer) | ~ 15 min |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
Chiral Gas Chromatography (GC) offers an alternative, high-resolution method for determining the enantiomeric excess of volatile compounds like 1-nitro-2-(2-thienyl)propane. This technique employs a capillary column coated with a chiral stationary phase. Modified cyclodextrins are common CSPs for this purpose, where the chiral cavities of the cyclodextrin (B1172386) molecules enable enantioselective interactions.
For the analysis of 1-nitro-2-(2-thienyl)propane, a derivative of β-cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, can be used as the CSP. The sample is vaporized in the heated injector and carried through the column by an inert carrier gas, typically helium or hydrogen. The differential interaction between the enantiomers and the CSP leads to their separation.
The oven temperature program is a critical parameter in chiral GC. An isothermal method or a temperature gradient can be used to achieve the desired separation within a reasonable analysis time. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.
Table 2: Illustrative Chiral GC Method Parameters
| Parameter | Value |
| Column | Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector Temperature (FID) | 270 °C |
| Oven Program | 150 °C (isothermal) |
| Typical Retention Time (R-enantiomer) | ~ 18.5 min |
| Typical Retention Time (S-enantiomer) | ~ 19.2 min |
Similar to HPLC, the enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized for enantiomeric excess determination through the use of chiral shift reagents (CSRs). These reagents are typically lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
When a CSR is added to a solution of a racemic or enantiomerically enriched sample of 1-nitro-2-(2-thienyl)propane, it forms rapidly exchanging diastereomeric complexes with each enantiomer. The paramagnetic nature of the lanthanide ion induces significant shifts in the NMR signals of the substrate, and importantly, the magnitude of this shift is different for the two diastereomeric complexes. This results in the splitting of signals in the ¹H or ¹³C NMR spectrum, with separate peaks appearing for each enantiomer.
For example, the protons closest to the chiral center of 1-nitro-2-(2-thienyl)propane would exhibit the most pronounced separation. By integrating the areas of these corresponding separated signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be calculated. The choice of solvent is crucial to ensure proper complexation, with non-coordinating solvents like CDCl₃ being preferred. The concentration of the CSR must be carefully optimized to achieve baseline separation without excessive line broadening.
Applications of R 1 Nitro 2 2 Thienyl Propane As a Chiral Synthon in Complex Molecule Synthesis
Role as a Key Intermediate in the Synthesis of Chiral Amines and Amino Alcohols
The primary application of chiral nitroalkanes like (R)-1-Nitro-2-(2-thienyl)propane in organic synthesis lies in their conversion to chiral amines. The nitro group is a versatile functional group that can be readily reduced to a primary amine under various reaction conditions, thereby providing access to valuable chiral synthons.
The reduction of the nitro group in this compound would yield the corresponding chiral amine, (R)-2-(2-thienyl)propan-1-amine. This transformation is a cornerstone in the utilization of nitro compounds as chiral building blocks. A variety of reducing agents can be employed for this purpose, ranging from catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) to chemical reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of a catalyst. The choice of reducing agent can be critical to ensure the retention of the stereocenter's configuration.
Table 1: Potential Transformations of this compound to Chiral Amines and Amino Alcohols
| Transformation | Potential Product | Reagents and Conditions |
| Reduction of Nitro Group | (R)-2-(2-thienyl)propan-1-amine | H₂, Pd/C; LiAlH₄; NaBH₄/Catalyst |
| Nef Reaction followed by Reductive Amination | Chiral Amino Alcohols | 1. Base, then acid; 2. R'CHO, [H] |
| Henry Reaction followed by Reduction | Chiral Amino Alcohols | 1. R'CHO, Base; 2. [H] |
Construction of Stereodefined Thiophene-Containing Heterocycles
The presence of both a chiral center and a thiophene (B33073) ring in this compound makes it an attractive starting material for the synthesis of stereodefined thiophene-containing heterocycles. Thiophene and its derivatives are prevalent in a wide range of pharmaceuticals and biologically active compounds.
The nitro group in this compound can serve as a linchpin for the construction of new rings. For example, intramolecular cyclization reactions can be envisioned where the nitro group or its derivatives participate in ring formation. Following reduction to the amine, the resulting chiral amine can undergo cyclization with suitable electrophiles to form various nitrogen-containing heterocycles, such as pyrrolidines or piperidines, with the stereochemistry dictated by the starting material.
Additionally, the carbon atom bearing the nitro group is acidic and can be deprotonated to form a nitronate anion. This nucleophilic species can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions and cycloadditions, which could be employed to construct more complex heterocyclic systems. For instance, reaction with a suitable Michael acceptor could be the first step in a sequence leading to a substituted thiophene-containing carbocycle or heterocycle. However, specific examples of such strategies commencing from this compound to generate stereodefined thiophene-containing heterocycles are not explicitly detailed in the available scientific literature.
Integration into Multistep Total Synthesis Strategies for Chiral Targets
The use of readily available, enantiomerically pure compounds as starting materials, often referred to as the "chiral pool" approach, is a powerful strategy in the total synthesis of complex natural products and pharmaceuticals. nih.gov this compound, with its defined stereocenter, has the potential to be a valuable member of this chiral pool.
In a total synthesis campaign, a chiral building block like this compound would be incorporated into the target molecule, transferring its stereochemical information and thereby avoiding the need for a de novo asymmetric synthesis of that particular stereocenter. The thiophene ring could be a part of the final target's core structure or a precursor to other functionalities.
For example, a complex natural product containing a chiral 2-substituted propane (B168953) unit and a thiophene moiety could potentially be synthesized starting from this compound. The nitro group would be chemically manipulated to install the necessary functional groups for subsequent bond formations and ring closures. Despite the logical appeal of this approach, a review of the scientific literature did not yield specific examples of total syntheses where this compound is explicitly used as a starting material or a key intermediate. The utilization of other chiral nitro compounds in total synthesis is documented, suggesting the feasibility of such an approach.
Development of Novel Synthetic Methodologies Using this compound as a Model Substrate
New synthetic methods, particularly those focused on asymmetric catalysis and stereoselective transformations, are often developed and optimized using model substrates. These substrates are typically simple, readily accessible molecules that possess the key functional groups and stereochemical features relevant to the new methodology.
This compound possesses several features that would make it a suitable model substrate for the development of new synthetic reactions. These include a secondary nitro group at a stereogenic center, which can be used to test the stereospecificity or stereoselectivity of new reduction or conversion methods. The acidity of the α-proton allows for the study of diastereoselective reactions of the corresponding nitronate. The thiophene ring can be used to investigate the electronic and steric effects of a heteroaromatic group on a reaction's outcome.
For instance, a new catalytic system for the asymmetric reduction of nitroalkanes could be tested on this compound to assess its efficiency and ability to proceed without racemization. Similarly, novel methods for carbon-carbon bond formation at the α-position of nitroalkanes could use this compound to determine the diastereoselectivity of the transformation. While the development of synthetic methodologies is a vast area of chemical research, specific studies that explicitly report the use of this compound as a model substrate were not identified in the performed literature search.
Future Research Directions and Emerging Trends in the Chemistry of Chiral Nitroalkanes and Thiophene Derivatives
Development of More Sustainable and Greener Synthetic Routes for (R)-1-Nitro-2-(2-thienyl)propane
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. chemistryjournals.net For a compound like this compound, this translates to creating pathways that are more efficient, use less hazardous materials, and are more atom-economical. pharmtech.com
Future research is geared towards several key areas to achieve greener syntheses:
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. pharmtech.com Researchers are exploring the use of transaminases and other enzymes to establish the chiral center in the propane (B168953) chain with high enantioselectivity, often under mild, aqueous conditions. pharmtech.com
Alternative Solvents: Moving away from volatile and toxic organic solvents is a primary goal of green chemistry. chemistryjournals.net The use of water, ionic liquids, or supercritical fluids as reaction media is being investigated for the synthesis of chiral nitroalkanes and thiophene (B33073) derivatives. chemistryjournals.netnih.gov
Flow Chemistry: Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving potentially hazardous reagents like nitroalkanes. beilstein-journals.org This technology allows for precise control over reaction parameters, minimizing byproduct formation and enabling safer handling of energetic intermediates. beilstein-journals.org
| Green Chemistry Approach | Advantages for Synthesizing this compound | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. pharmtech.com | Directed evolution of enzymes for specific substrates, process optimization. pharmtech.com |
| Alternative Solvents | Reduced toxicity and environmental impact, unique reactivity. chemistryjournals.netnih.gov | Exploring water-based systems and novel ionic liquids. chemistryjournals.netnih.gov |
| Flow Chemistry | Enhanced safety, improved efficiency, and scalability. beilstein-journals.org | Development of integrated flow reactors for multi-step syntheses. beilstein-journals.org |
| Catalyst Recycling | Reduced cost, minimized waste streams. pharmtech.com | Design of robust and reusable heterogeneous catalysts. pharmtech.com |
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The creation of the chiral center in this compound with high enantiomeric excess is a critical challenge. Research in this area is focused on the discovery and optimization of new catalytic systems. rsc.orgrsc.orgnih.govrsc.orgnih.gov
Organocatalysis: This field has revolutionized asymmetric synthesis by using small organic molecules as catalysts. nih.gov For the synthesis of chiral nitro compounds, bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, are being developed to activate both the nucleophile and the electrophile, leading to high enantioselectivity. rsc.orgmdpi.com
Metal-Based Catalysis: While striving for greener methods, metal catalysis remains a powerful tool. nih.gov Research is focused on using earth-abundant and less toxic metals. nih.gov Furthermore, the design of novel chiral ligands is crucial for achieving high levels of stereocontrol in reactions such as asymmetric hydrogenation or Michael additions. rsc.org
Ion Pair Catalysis: This emerging strategy utilizes chiral cations to control the stereochemical outcome of reactions involving anionic intermediates. acs.org This approach holds promise for the enantioselective synthesis of complex molecules. acs.org
| Catalytic System | Mechanism of Enantioselection | Potential Application for this compound Synthesis |
| Organocatalysis | Formation of chiral intermediates (e.g., enamines, iminium ions) or activation through hydrogen bonding. nih.govrsc.org | Asymmetric Michael addition of a nitroalkane precursor to a thiophene-containing electrophile. rsc.org |
| Metal-Based Catalysis | Coordination of substrates to a chiral metal-ligand complex. rsc.orgnih.gov | Enantioselective reduction of a corresponding nitroalkene or other prochiral precursor. mdpi.com |
| Ion Pair Catalysis | Formation of a chiral ion pair between the catalyst and a reactive intermediate. acs.org | Controlling the stereochemistry of reactions involving nitronate anions. acs.org |
Expansion of Synthetic Utility to Diverse Molecular Architectures
This compound is not only a target molecule but also a valuable chiral building block for the synthesis of more complex and biologically active compounds. rsc.orgnih.govrsc.org The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carbonyls, and oximes. unicam.it
Future research will likely focus on:
Pharmaceutical Scaffolds: The thiophene ring is a common motif in many pharmaceuticals. researchgate.netnih.gov The chiral side chain of this compound can be elaborated to create novel drug candidates with potentially improved efficacy and selectivity.
Natural Product Synthesis: Chiral nitroalkanes are key intermediates in the synthesis of various natural products. unicam.it The unique thiophene moiety in this building block could be exploited to synthesize novel analogues of known natural products.
Materials Science: Thiophene-based materials have applications in organic electronics. rsc.orgmdpi.com The introduction of chirality can lead to materials with unique optical and electronic properties. chiralpedia.com
| Target Molecular Architecture | Role of this compound | Potential Impact |
| Novel Pharmaceuticals | Chiral building block for introducing a specific stereocenter. researchgate.net | Development of new drugs with improved therapeutic profiles. chiralpedia.com |
| Natural Product Analogues | Starting material for the construction of complex molecular frameworks. unicam.it | Discovery of new bioactive compounds. |
| Chiral Materials | Monomer or building block for the synthesis of chiral polymers or organic conductors. rsc.orgmdpi.com | Creation of materials with novel chiroptical or electronic properties. chiralpedia.com |
Advanced Characterization Techniques for In-situ Reaction Monitoring and Chiral Analysis
The development of new synthetic methods goes hand-in-hand with the advancement of analytical techniques. For the synthesis and study of this compound, real-time reaction monitoring and precise chiral analysis are crucial.
In-situ Spectroscopy: Techniques such as ReactIR (in-situ FTIR) and Raman spectroscopy allow chemists to monitor the progress of a reaction in real-time, providing valuable kinetic and mechanistic information. mt.com This is particularly useful for optimizing reaction conditions and identifying transient intermediates. rsc.org
Mass Spectrometry-Based Methods: Ion mobility-mass spectrometry (IM-MS) is emerging as a powerful tool for analyzing chiral molecules and reaction intermediates. nih.govnih.gov It can separate diastereomeric intermediates, providing insights into the origin of enantioselectivity in a catalytic reaction. nih.govnih.gov
Advanced Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with a wide array of chiral stationary phases remain the gold standard for determining enantiomeric purity. nih.govwikipedia.org The development of new and more efficient chiral selectors is an ongoing area of research. wikipedia.org
| Analytical Technique | Information Gained | Relevance to this compound |
| In-situ Spectroscopy | Reaction kinetics, detection of intermediates, endpoint determination. rsc.orgmt.com | Optimization of synthetic routes and understanding reaction mechanisms. |
| Ion Mobility-Mass Spectrometry | Separation and analysis of chiral intermediates, prediction of enantioselectivity. nih.govnih.gov | Elucidating the role of the catalyst in stereocontrol. |
| Chiral Chromatography | Accurate determination of enantiomeric excess. nih.govwikipedia.org | Quality control and validation of enantioselective synthetic methods. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
